molecular formula C₄H₇N₅ B127396 2,4,6-Triaminopyrimidine CAS No. 1004-38-2

2,4,6-Triaminopyrimidine

Cat. No. B127396
CAS RN: 1004-38-2
M. Wt: 125.13 g/mol
InChI Key: JTTIOYHBNXDJOD-UHFFFAOYSA-N
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Description

2,4,6-Triaminopyrimidine (TAP) is a heterocyclic compound that has been the subject of various studies due to its potential applications in different fields such as materials science, organic synthesis, and medicinal chemistry. The compound features a pyrimidine ring substituted with amino groups at the 2, 4, and 6 positions, which makes it a versatile intermediate for chemical reactions and syntheses .

Synthesis Analysis

The synthesis of 2,4,6-triaminopyrimidine has been approached through different methods. One notable method involves an acid-catalyzed [2 + 2 + 2] cycloaddition between two cyanamides and one ynamide, which yields the triaminopyrimidine core with high regioselectivity and in good yields. This method has been shown to be scalable and provides a platform for further functionalization of the pyrimidine ring . Another approach is the solid-phase synthesis, which allows for the preparation of a library of triaminopyrimidines through a ring-activation/amination process, demonstrating the advantages of solid-phase synthesis in terms of purity and yield .

Molecular Structure Analysis

The molecular structure of 2,4,6-triaminopyrimidine has been studied in various contexts. For instance, when copolymerized with graphitic carbon nitride (g-C3

Scientific Research Applications

Renal Function and Epithelial Permeability

2,4,6-Triaminopyrimidine (TAP) has been reported to block cation-specific paracellular conductance pathways in several epithelia. It inhibits sodium transport in frog skin and affects renal function. In rats, TAP caused modest natriuresis and a marked reduction in potassium excretion. This suggests potential implications in studying renal and epithelial transport mechanisms (Bowman, Arnow, & Weiner, 1978).

Chemical Properties and Reactions

TAP's protolytic and complexing properties in aqueous solutions have been analyzed, highlighting its inability to form inner-sphere complexes with typical complexing agents such as d-element cations and lanthanum(III). It forms an outer-sphere complex with copper(II) ions, which contributes to our understanding of its chemical behavior (Sal’nikov et al., 2012).

Solid-Phase Synthesis

A library of 2,4,6-triaminopyrimidines was prepared using a solid-phase approach, demonstrating the potential for efficient and diverse synthesis of this compound. This research highlights its usefulness in the synthesis of complex molecules (Guillier et al., 1999).

Inhibition of Sodium Pathways

TAP has been shown to be ineffective in blocking sodium permeability in the isolated urinary bladder of trout, suggesting variability in its effects across different biological membranes (Fossat & Lahlou, 1979).

Corrosion Inhibition

TAP has been investigated for its corrosion inhibitive performance on steel surfaces. It plays a significant role in corrosion science, as it can influence the corrosion process under acidic conditions (Masoud et al., 2010).

Application in Polyimide Membranes

TAP has been used in zeolite-filled polyimide membranes, enhancing the contact between zeolite particles and polyimide chains. This suggests its utility in the development of advanced materials with improved characteristics (Yong et al., 2001).

Photocatalysis Enhancement

Copolymerization with TAP has been developed for precise substitution of nitrogen with carbon in polymeric g-C3N4. This technique significantly enhances the photocatalytic activity of g-C3N4 for pollutant removal, showcasing TAP's role in environmental applications (Ho et al., 2015).

Electrochemical Studies

The electrochemical behavior of TAP on a glassy carbon electrode was studied, showing a well-defined oxidative peak in certain conditions. This research can be fundamental for electrochemical applications and sensor development (Qing, 2004).

Safety And Hazards

2,4,6-Triaminopyrimidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

The future directions of 2,4,6-Triaminopyrimidine research include its potential use in the degradation of oxytetracycline , and its potential as a proto-RNA nucleobase . A base-mediated strategy for the formation of 2,4,6-trisubstituted pyrimidines was introduced, which could lead to new protocols for the construction of 2,4,6-trisubstituted pyrimidines .

properties

IUPAC Name

pyrimidine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H7N5/c5-2-1-3(6)9-4(7)8-2/h1H,(H6,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTIOYHBNXDJOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061394
Record name 2,4,6-Pyrimidinetriamine
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Molecular Weight

125.13 g/mol
Source PubChem
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Product Name

2,4,6-Triaminopyrimidine

CAS RN

1004-38-2
Record name 2,4,6-Triaminopyrimidine
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Record name Pyrimidine-2,4,6-triyltriamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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